![molecular formula C5H8O2 B6305337 双环[1.1.1]戊烷-1,3-二醇 CAS No. 1312790-52-5](/img/structure/B6305337.png)

双环[1.1.1]戊烷-1,3-二醇

描述

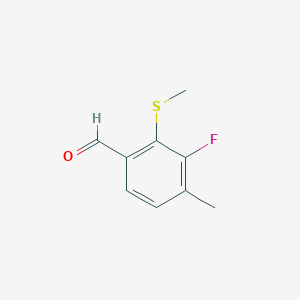

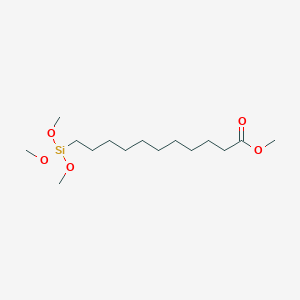

Bicyclo[1.1.1]pentane-1,3-diol is an organic compound with the CAS Number: 1312790-52-5 . It has a molecular weight of 100.12 .

Synthesis Analysis

The synthesis of Bicyclo[1.1.1]pentane-1,3-diol involves a flow photochemical addition of propellane to diacetyl, which allows the construction of the bicyclo[1.1.1]pentane (BCP) core in a 1 kg scale within 1 day . A haloform reaction of the formed diketone in batch affords bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in a multigram amount .Molecular Structure Analysis

Bicyclo[1.1.1]pentane-1,3-diol is a hydrocarbon with a molecular structure consisting of three rings of four carbon atoms each . It is a highly strained molecule .Chemical Reactions Analysis

The synthesis of 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes involves azidoheteroarylation of [1.1.1]propellane . In this strategy, the azido radical generated from the interaction of PIDA and TMSN3 selectively follows addition to [1.1.1]propellane to form the carbon-centered radical intermediate, which then reacts with a heterocycle to produce the azide-containing 1,3-disubstituted bicyclo[1.1.1]pentane species .Physical And Chemical Properties Analysis

Bicyclo[1.1.1]pentane-1,3-diol has a molecular weight of 100.12 . It is a hydrocarbon with a molecular structure consisting of three rings of four carbon atoms each .科学研究应用

合成化学应用

双环[1.1.1]戊烷衍生物在合成化学中至关重要,因为它们作为生物等排体,取代叔丁基、内部炔烃和芳基。一项重大进展是用醛对[1.1.1]螺旋烷进行自由基酰化,为双环[1.1.1]戊烷酮提供了一条直接的途径,该酮在药物发现中很有用 (Li, Li, Xu, & Pan, 2022)。

[1.1.1]螺旋烷的氨基烷基化能够直接合成 3-烷基双环[1.1.1]戊烷-1-胺,简化了重要的双环[1.1.1]戊烷-1-胺结构单元的生产 (Hughes et al., 2019)。

BCP 的对映选择性 C-H 官能化引入了一种获取手性取代 BCP 的新策略,扩大了 BCP 在制药和化工行业的应用范围 (Garlets et al., 2020)。

新型合成和官能化技术

通过不对称烯醇化官能化合成 α-手性 BCP 的方法的发展,为创建具有药用化学意义的重要化合物的 BCP 类似物开辟了途径 (Wong, Mousseau, Mansfield, & Anderson, 2019)。

2,2-二氟双环[1.1.1]戊烷类似物的选择性合成代表了改善 BCP 物理化学性质的重大进步,有助于合成“邻位/间位取代”BCP (Ma, Sloman, Han, & Bennett, 2019)。

硒醚和硫醚官能化的双环[1.1.1]戊烷已被有效制备,展示了广泛的官能团相容性,并突出了 BCP 的多功能性 (Wu, Xu, Wu, & Zhu, 2020)。

药用化学和材料科学中的高级应用

连续流动合成的双环[1.1.1]戊烷三氟硼酸盐及其在金属光氧化偶联中的应用增强了 BCP 基序在药用化学中的整合 (VanHeyst et al., 2020)。

双环[1.1.1]戊烷-1-胺的新途径突出了该化合物在药用化学中的潜力,为合成提供了可扩展且多功能的替代方案 (Goh et al., 2014)。

由刚性脂族双环[1.1.1]戊烷隔离单元组成的聚苯撑线的表面合成将 BCP 应用扩展到材料科学,提供了它们在金属表面和表面结构中的行为见解 (Yang et al., 2023)。

安全和危害

While specific safety and hazards information for Bicyclo[1.1.1]pentane-1,3-diol is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

While 1,3-disubstituted bicyclo[1.1.1]pentanes (BCPs) represent an important class of bioisosteres with para-substituted aromatic rings, synthetic methods to access 1,3-disubstituted BCP ketones are still scarce throughout the literature . The use of mild and metal-free conditions will provide a highly efficient route to construct azide-containing bicyclo[1.1.1]pentane species with various applications in synthetic organic chemistry .

作用机制

Target of Action

Bicyclo[1.1.1]pentane-1,3-diol (BCP) is a bioisostere for para-substituted aromatic rings . It is used in the synthesis of various compounds, including 1,3-disubstituted BCP ketones . The primary targets of BCP are these compounds, where it plays a significant role in their formation and stability.

Mode of Action

BCP interacts with its targets through a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction . This involves radicals derived from diazo esters performing an addition reaction onto [1.1.1]propellane to afford BCP radicals . Cross-coupling with a corresponding Breslow intermediate radical then forms a disubstituted BCP ketone .

Biochemical Pathways

The biochemical pathways affected by BCP involve the synthesis of 1,3-disubstituted BCP ketones . The downstream effects include the formation of BCP radicals and their subsequent cross-coupling with Breslow intermediate radicals to form disubstituted BCP ketones .

Pharmacokinetics

BCP’s pharmacokinetic properties are influenced by its structure. As a bioisostere for para-substituted aromatic rings, BCP has been found to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . These properties impact the bioavailability of the drugs, making them more effective and potentially reducing the therapeutic dose required .

Result of Action

The result of BCP’s action is the formation of 1,3-disubstituted BCP ketones . These ketones are important in various fields, including medicinal chemistry, due to their stability and bioisosteric properties .

Action Environment

The action of BCP can be influenced by various environmental factors. For instance, the synthesis of BCP-containing compounds requires specific conditions, such as the presence of certain catalysts and suitable functional group tolerance . Additionally, the stability and efficacy of BCP can be affected by factors such as temperature and pH.

属性

IUPAC Name |

bicyclo[1.1.1]pentane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-4-1-5(7,2-4)3-4/h6-7H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJPRLIAPQYYOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate, 95%](/img/structure/B6305340.png)